molecular formula C9H3F6NS B6350523 3-(Trifluoromethyl)-4-(trifluoromethylthio)benzonitrile CAS No. 1206524-13-1

3-(Trifluoromethyl)-4-(trifluoromethylthio)benzonitrile

Cat. No.: B6350523
CAS No.: 1206524-13-1
M. Wt: 271.18 g/mol
InChI Key: PMNZUMQUPQEZRQ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-4-(trifluoromethylthio)benzonitrile is an organic compound characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be achieved using various reagents and catalysts, including transition metal complexes and radical initiators .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-4-(trifluoromethylthio)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .

Scientific Research Applications

3-(Trifluoromethyl)-4-(trifluoromethylthio)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-4-(trifluoromethylthio)benzonitrile involves its interaction with molecular targets through various pathways. The trifluoromethyl and trifluoromethylthio groups can enhance the lipophilicity and metabolic stability of the compound, making it more effective in its applications . The specific molecular targets and pathways depend on the context of its use, such as in pharmaceuticals or agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)-4-(trifluoromethylthio)benzonitrile is unique due to the presence of both trifluoromethyl and trifluoromethylthio groups, which impart distinct chemical properties such as enhanced lipophilicity, metabolic stability, and reactivity. These properties make it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

3-(trifluoromethyl)-4-(trifluoromethylsulfanyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F6NS/c10-8(11,12)6-3-5(4-16)1-2-7(6)17-9(13,14)15/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNZUMQUPQEZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F6NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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